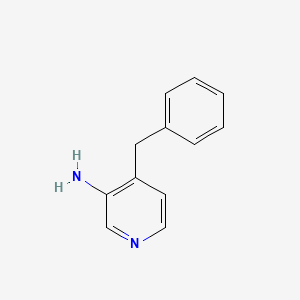

4-Benzylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSAHNGNYRPOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design for 4 Benzylpyridin 3 Amine and Its Derivatives

Chemo-, Regio-, and Stereoselective Syntheses of the 4-Benzylpyridin-3-amine Scaffold

Achieving precise control over the arrangement of functional groups on the pyridine (B92270) ring is a primary challenge in organic synthesis. For a molecule like 4-Benzylpyridin-3-amine, this involves the selective introduction of a benzyl (B1604629) group at the C4 position and an amine group at the C3 position.

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, offering mild and efficient routes for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. youtube.com

C-C Bond Formation (Suzuki Coupling): The introduction of the benzyl group at the C4 position of a pyridine ring can be effectively achieved using the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a halopyridine with a benzylboronic acid derivative. For instance, the synthesis of 4-benzyl-2-chloropyridine, a key intermediate, can be accomplished by reacting 2-chloro-4-iodopyridine (B15674) with benzylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. chemrxiv.org This strategy allows for the precise and high-yield formation of the C-C bond at the desired position.

C-N Bond Formation (Buchwald-Hartwig Amination): Following the installation of the benzyl group, the amino group can be introduced at the C3 position. However, a more common strategy involves starting with a pre-functionalized pyridine ring. For example, the synthesis of derivatives of 4-benzylpyridin-2-amine (B7893278) has been achieved through Buchwald-Hartwig amination, coupling a substituted aminobenzoate with a 2-chloro-4-benzylpyridine intermediate. chemrxiv.org This reaction employs a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized ligand like XantPhos and a base like cesium carbonate. chemrxiv.org This approach demonstrates the power of C-N cross-coupling to build complex amine derivatives directly onto the pre-formed benzylpyridine scaffold.

The table below summarizes typical conditions for these palladium-catalyzed reactions in the synthesis of related structures.

| Reaction Type | Reactants | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

| Suzuki Coupling | 2-chloro-4-iodopyridine, Benzylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 85 °C, 1.5 h | 48-93 | chemrxiv.org |

| Buchwald-Hartwig Amination | 2-chloro-4-benzylpyridine, Ethyl 3-aminobenzoate | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | 1,4-Dioxane | 100 °C, 12 h | 65-87 | chemrxiv.org |

This data is representative of syntheses for closely related 4-benzylpyridine (B57826) derivatives.

The construction of the pyridine ring itself through annulation or cycloaddition reactions offers a powerful alternative to the functionalization of a pre-existing ring. These methods build the heterocyclic core from acyclic precursors, often allowing for the direct installation of the required substitution pattern.

[3+3] Cycloaddition: A formal [3+3] cycloaddition reaction between enamines and unsaturated aldehydes or ketones provides a practical route to substituted pyridines. acs.orgresearchgate.netnih.gov For example, an enamine derived from a ketone could serve as the three-carbon (C-C-N) fragment, while a β-substituted α,β-unsaturated aldehyde could provide the other three-carbon (C-C-C) fragment. To synthesize a 4-benzylpyridin-3-amine scaffold, one could envision a reaction between an enamine derived from ammonia (B1221849) and a suitable ketone, and a 2-benzyl-3-alkoxyacrolein derivative. This approach assembles the substituted pyridine ring in a single convergent step.

Inverse-Electron-Demand Diels-Alder Reaction (Boger Pyridine Synthesis): This strategy involves the reaction of an electron-rich dienophile, such as an enamine, with an electron-deficient 1,2,4-triazine (B1199460). wikipedia.org The initial cycloaddition is followed by the expulsion of a nitrogen molecule and subsequent aromatization to form the pyridine ring. wikipedia.org To target 4-benzylpyridin-3-amine, a potential route would involve the reaction of a 1,2,4-triazine with an enamine derived from phenylacetone, which would install the benzyl group at the 4-position after rearrangement. The position of the amino group would depend on the substitution of the triazine and the enamine.

The Hantzsch pyridine synthesis, a classic multicomponent reaction, condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. youtube.comyoutube.com Adapting this method for 4-benzylpyridin-3-amine would be challenging due to the specific substitution pattern required.

The synthesis of chiral amines is of paramount importance in pharmaceutical development. sigmaaldrich.comyale.edu For 4-benzylpyridin-3-amine, chirality can be introduced either at the benzylic position (if substituted) or through the creation of stereocenters in a reduced pyridine ring (a piperidine).

Asymmetric Hydrogenation: A powerful strategy for accessing chiral amines involves the asymmetric hydrogenation of prochiral precursors like enamines or aromatic heterocycles. dicp.ac.cn An analogous approach for a 4-benzylpyridin-3-amine derivative could involve the asymmetric hydrogenation of a 4-benzyl-3-aminopyridine precursor. Research has shown that the asymmetric hydrogenation of quinolin-3-amines can be achieved with high enantioselectivity using an iridium catalyst with a chiral phosphine (B1218219) ligand. dicp.ac.cn A critical aspect of this method was the protection of the amino group (e.g., as a phthaloyl derivative) to prevent catalyst inhibition and control stereoselectivity. dicp.ac.cn This methodology provides a direct pathway to chiral exocyclic amines.

Enantiomeric Enrichment: In cases where a racemic or enantiomerically enriched mixture is synthesized, resolution or enrichment techniques can be applied. Crystallization-induced resolution is a classic method. For instance, the enantiomeric enrichment of a trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine was achieved through crystallization, where the racemate preferentially crystallized, leaving the mother liquor highly enriched in one enantiomer. nih.gov Such techniques rely on the different physicochemical properties of the racemate versus the pure enantiomers. nih.gov

The table below outlines conceptual approaches for asymmetric synthesis.

| Approach | Precursor Type | Key Reagent/Catalyst | Potential Product | Reference Concept |

| Asymmetric Hydrogenation | 4-Benzyl-3-(protected amino)pyridine | [Ir(cod)Cl]₂ / Chiral Ligand (e.g., DifluorPhos) | Chiral 4-Benzyl-3-aminopiperidine | dicp.ac.cn |

| Chiral Auxiliary | Condensation of a ketone/aldehyde | tert-Butanesulfinamide | Chiral sulfinylimine intermediate | yale.edu |

| Enantiomeric Enrichment | Enantioenriched mixture of a derivative | Crystallization | Highly enriched single enantiomer | nih.gov |

Advanced Functional Group Interconversions and Precursor Chemistry for 4-Benzylpyridin-3-amine Derivatives

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. ub.eduimperial.ac.uk This is often a key step in a multi-step synthesis where a desired functional group is not compatible with earlier reaction conditions.

A common strategy for the synthesis of aminopyridines is the reduction of a corresponding nitropyridine. The synthesis of 4-benzylpyridin-3-amine could therefore proceed from a 4-benzyl-3-nitropyridine precursor. The nitro group can be introduced onto the pyridine ring via nitration, and the benzyl group can be installed using methods like the Suzuki coupling described previously. The reduction of the nitro group to an amine is a well-established transformation that can be achieved with a variety of reagents, such as H₂ with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., SnCl₂/HCl).

Another important FGI is the transformation of the pyridine ring itself. For example, the catalytic hydrogenation of 4-benzylpyridine can yield 4-benzylpiperidine, a saturated heterocyclic derivative. chemicalbook.com This demonstrates that the benzyl group is often stable to the conditions required for ring reduction.

The synthesis of precursors can also involve multi-component reactions. For example, a three-component reaction between a secondary amine, dialkyl acetylenedicarboxylate, and ninhydrin (B49086) can produce complex polycyclic structures containing an aminofuran core, showcasing advanced methods for building functionalized heterocyclic systems from simple starting materials. researchgate.net

Implementation of Green Chemistry Principles and Sustainable Methodologies in 4-Benzylpyridin-3-amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles can be applied to the synthesis of 4-benzylpyridin-3-amine and its derivatives.

Use of Greener Catalysts: While palladium is a highly effective catalyst, it is also expensive and has toxicity concerns. The use of more earth-abundant and less toxic metals, such as iron, is a key goal of green chemistry. Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines from ketoxime acetates and aldehydes, offering a more sustainable alternative to traditional methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov The synthesis of pyridine derivatives via one-pot multicomponent reactions has been shown to be more efficient under microwave conditions. nih.gov

Multicomponent Reactions (MCRs): Reactions like the Hantzsch synthesis or the Boger synthesis are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations, solvent waste, and purification steps. tandfonline.com Designing an MCR for 4-benzylpyridin-3-amine would be a highly efficient and atom-economical approach.

Sustainable Solvents and Conditions: The use of environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions, can drastically reduce the environmental impact of a synthesis. nih.govresearchgate.net

By incorporating these green chemistry principles, the synthesis of 4-benzylpyridin-3-amine can be made more efficient, cost-effective, and environmentally friendly.

Mechanistic Elucidation of 4 Benzylpyridin 3 Amine Reactivity and Transformation Pathways

Detailed Investigations into Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Pyridine (B92270) Core of 4-Benzylpyridin-3-amine

The pyridine core of 4-Benzylpyridin-3-amine presents a nuanced reactivity profile towards substitution reactions, influenced by the competing electronic effects of its substituents.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. libretexts.orgquimicaorganica.org Electrophilic attack generally occurs at the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.org However, in 4-Benzylpyridin-3-amine, the substitution pattern is primarily controlled by the powerful activating effect of the amino group (-NH2) at the C-3 position.

The -NH2 group is a strong π-donor, increasing the electron density of the pyridine ring and activating it towards electrophilic attack. As an ortho-, para-directing group, it directs incoming electrophiles to the positions ortho (C-2 and C-4) and para (C-6) to it. byjus.com Since the C-4 position is already occupied by the benzyl (B1604629) group, electrophilic substitution is strongly favored at the C-2 and C-6 positions. The benzyl group, being a weak activating group, has a lesser influence on the regioselectivity.

Common electrophilic substitution reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, nitration is expected to yield a mixture of 2-nitro- and 6-nitro-4-benzylpyridin-3-amine. masterorganicchemistry.com

Halogenation: Reaction with halogens like Br2 or Cl2 would similarly lead to substitution at the C-2 and C-6 positions. byjus.com

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, again predicted to favor the C-2 and C-6 positions. masterorganicchemistry.com

To achieve monosubstitution, particularly at a specific position, the high reactivity of the amino group may need to be moderated. This is often accomplished by protecting the amino group, for instance, through acetylation with acetic anhydride. The resulting acetamido group (-NHCOCH3) is less activating, allowing for more controlled substitution. byjus.com

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Benzylpyridin-3-amine

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 2-Nitro-4-benzylpyridin-3-amine & 6-Nitro-4-benzylpyridin-3-amine | Strong activation and ortho-, para-direction by the C3-amino group. |

| Br₂ | 2-Bromo-4-benzylpyridin-3-amine & 6-Bromo-4-benzylpyridin-3-amine | Strong activation and ortho-, para-direction by the C3-amino group. |

| SO₃/H₂SO₄ | 4-Benzyl-3-aminopyridine-2-sulfonic acid & 4-Benzyl-3-aminopyridine-6-sulfonic acid | Strong activation and ortho-, para-direction by the C3-amino group. |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common on such an electron-rich pyridine ring. SNAr reactions typically require an electron-withdrawing group to activate the ring and a good leaving group. In the absence of these features on the parent 4-Benzylpyridin-3-amine, direct nucleophilic attack on the ring is unlikely. However, should the molecule be modified, for instance by introducing a nitro group or a halogen at the C-2 or C-6 positions, it could then become a substrate for SNAr reactions. For example, if 2-bromo-4-benzylpyridin-3-amine were synthesized, the bromo group could potentially be displaced by strong nucleophiles.

Radical Pathways and Single Electron Transfer Mechanisms Involving 4-Benzylpyridin-3-amine in Organic Transformations

4-Benzylpyridin-3-amine can participate in radical reactions, particularly through the formation of pyridinium (B92312) salt intermediates. This approach circumvents the challenges of direct functionalization and opens up pathways mediated by single electron transfer (SET).

A key strategy involves the conversion of the primary amino group into a pyridinium salt, often a Katritzky salt. nih.gov This transformation renders the amine into a photoactive functional group. These pyridinium salts can form electron donor-acceptor (EDA) complexes which are susceptible to photoinduced single-electron transfer. nih.govresearchgate.net

Deaminative Radical Generation:

Upon irradiation with visible light, often in the absence of a dedicated photocatalyst, the EDA complex can undergo a SET event. nih.gov This process generates an alkyl radical from the amine precursor. For 4-Benzylpyridin-3-amine, this would involve the formation of a radical centered on the benzylic carbon, following the loss of the pyridinium moiety.

This radical can then engage in a variety of synthetically useful transformations:

Giese Reaction: The generated radical can add to electron-deficient alkenes (Michael acceptors) in a deaminative alkylation. nih.govresearchgate.net

Allylation and Vinylation: Reactions with allyl sulfones or vinyl boronic esters can lead to the formation of new carbon-carbon bonds. nih.gov

Hydrodeamination: The radical can be quenched by a hydrogen atom source, effectively replacing the amino group with hydrogen. nih.gov

The efficiency of these catalyst-free, photoinduced reactions can be influenced by the solvent and the presence of additives like triethylamine (B128534) (Et3N). nih.govresearchgate.net Primary benzylic pyridiniums, such as what would be derived from 4-benzylpyridin-3-amine, are reported to be good substrates for these types of deaminative radical reactions. nih.gov

Ligand Design and Substrate Behavior in Organometallic Catalysis Utilizing 4-Benzylpyridin-3-amine

The structure of 4-Benzylpyridin-3-amine makes it an attractive candidate for use in organometallic chemistry, both as a ligand for metal catalysts and as a substrate in catalytic reactions.

Ligand Design:

The molecule possesses two potential coordination sites: the pyridine ring nitrogen and the amino group nitrogen. This allows it to function as a bidentate 'N,N' chelating ligand, forming a stable five-membered ring with a metal center. This chelation effect can enhance the stability and performance of the resulting organometallic complex.

The electronic and steric properties of the ligand can be tuned. The benzyl group provides steric bulk, which can influence the coordination sphere of the metal and, consequently, the selectivity of a catalytic reaction. The electronic nature of the pyridine ring and the amino group determines the ligand's donor strength. Such ligands are valuable in a variety of catalytic processes, including:

Cross-Coupling Reactions: Palladium complexes with N-heterocyclic carbene (NHC) and pyridine-based ligands (PEPPSI-type precatalysts) are highly effective in cross-coupling reactions. mdpi.com A ligand like 4-benzylpyridin-3-amine could be incorporated into similar catalytic systems.

Polymerization Catalysis: Guanidine-based ligands, which share structural motifs with aminopyridines, have been successfully used in ring-opening polymerization of lactide with zinc complexes. researchgate.net

Oxidation Catalysis: Copper complexes with triazine-based ligands containing pyridine moieties have been developed as catalysts for the aerobic oxidation of alcohols. researchgate.net

Substrate Behavior:

As a substrate, the amino group of 4-Benzylpyridin-3-amine can be involved in metal-catalyzed C-N bond-forming reactions. For example, it could undergo coupling with aryl halides in a Buchwald-Hartwig amination reaction, although this would typically involve a secondary amine as the starting material.

Kinetic and Thermodynamic Analyses of Key Reactions and Equilibrium Processes Involving 4-Benzylpyridin-3-amine

Kinetic Analysis:

The rates of reactions involving 4-benzylpyridin-3-amine are dictated by the activation energies of the transition states.

Electrophilic Substitution: The rate-determining step is the initial attack of the electrophile on the pyridine ring to form the cationic intermediate (σ-complex). libretexts.org The electron-donating amino group stabilizes this intermediate, lowering the activation energy and increasing the reaction rate compared to unsubstituted pyridine.

Nucleophilic Substitution of the Amino Group: The amino group itself can act as a nucleophile. The rate of its reactions, for example with alkyl halides, is influenced by its nucleophilicity. Secondary amines are generally more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

Aminolysis Reactions: A study on the aminolysis of benzyl 4-pyridyl carbonate showed that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. koreascience.kr The rate constants (k) for such reactions are highly dependent on the nucleophilicity of the attacking amine. koreascience.kr

Thermodynamic Analysis:

Thermodynamic considerations determine the position of equilibrium and the relative stability of reactants and products.

Basicity (pKa): The amino group and the pyridine nitrogen are both basic. The pKa of the conjugate acid of pyridine is 5.25. libretexts.org The amino group at C-3 increases the basicity of the pyridine nitrogen due to its electron-donating resonance effect. The pKa of 3-aminopyridine (B143674) is approximately 6.0. The benzyl group at C-4 will have a minor electronic effect on the basicity. This basicity is a key parameter in acid-catalyzed reactions and in its behavior as a ligand.

Reversibility of Sulfonation: Aromatic sulfonation is a reversible process. masterorganicchemistry.com The position of the equilibrium can be controlled by the reaction conditions. High concentrations of SO3 favor the formation of the sulfonic acid, while treatment with dilute acid at elevated temperatures can remove the -SO3H group. masterorganicchemistry.com

Stereochemical Outcomes and Diastereoselective Control in 4-Benzylpyridin-3-amine Transformations

While 4-Benzylpyridin-3-amine itself is achiral, transformations involving this molecule can lead to the formation of stereocenters, making stereochemical control a critical aspect of its synthetic utility.

Reactions at the Benzylic Position:

The benzylic carbon (the CH2 group of the benzyl substituent) is a potential site for functionalization. If a reaction creates a new stereocenter at this position, the formation of enantiomers or diastereomers is possible. For example, asymmetric deprotonation of the benzylic position followed by reaction with an electrophile could, in principle, lead to chiral products. However, achieving high stereoselectivity in such a reaction would require a chiral catalyst or reagent.

Use in Diastereoselective Synthesis:

4-Benzylpyridin-3-amine can be used as a component in multicomponent reactions where stereocenters are formed. For instance, in Mannich-type reactions, an imine derived from an aldehyde and 4-benzylpyridin-3-amine could react with a nucleophile. The facial selectivity of the nucleophilic attack on the imine would determine the diastereomeric outcome of the product. Research on three-component reactions involving boranes, diazo compounds, and acyl imines has shown that high diastereoselectivity can be achieved, typically favoring the anti β-amino carbonyl product. nih.gov The steric bulk of the 4-benzylpyridin-3-amine moiety would play a significant role in directing the stereochemical course of such a transformation.

As a Chiral Ligand Precursor:

If one of the enantiomers of a chiral derivative of 4-benzylpyridin-3-amine were prepared (e.g., by introducing a chiral center on the benzyl group or by resolving a racemic mixture), it could serve as a chiral ligand in asymmetric catalysis. The defined stereochemistry of the ligand would create a chiral environment around the metal center, enabling the enantioselective or diastereoselective synthesis of new molecules.

Computational Chemistry and Theoretical Modeling of 4 Benzylpyridin 3 Amine Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. d-nb.info These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system. For 4-Benzylpyridin-3-amine, such calculations can map out the electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the stability of different isomers and conformers.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized molecules like 4-Benzylpyridin-3-amine. wikipedia.orgmdpi.com DFT calculations are particularly effective for exploring the molecule's potential energy surface to identify stable conformations and investigate tautomeric equilibria. scirp.org

Conformational Analysis: The flexibility of 4-Benzylpyridin-3-amine arises from the rotation around the single bond connecting the benzyl (B1604629) group to the pyridine (B92270) ring. Different rotational angles (dihedral angles) result in various conformers with distinct energies. DFT calculations can systematically map this rotational landscape to identify the lowest-energy (most stable) conformation. In this global minimum structure, steric hindrance between the two rings and the amino group is minimized, while stabilizing interactions are maximized.

Table 1: Hypothetical DFT-Calculated Relative Energies of 4-Benzylpyridin-3-amine Conformers

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Description |

| 1 (Global Minimum) | ~65° | 0.00 | Skewed conformation, minimizing steric clash. |

| 2 (Transition State) | 0° | 4.50 | Eclipsed conformation with significant steric hindrance. |

| 3 (Local Minimum) | 90° | 1.20 | Orthogonal conformation, relieves some steric strain. |

| 4 (Transition State) | 180° | 3.80 | Anti-periplanar conformation with moderate steric interaction. |

Tautomerism: 4-Benzylpyridin-3-amine can theoretically exist in equilibrium with its imine tautomer, 4-benzylidene-1,4-dihydropyridin-3-amine. Tautomerism involves the migration of a proton, and the relative stability of tautomers is crucial for understanding the compound's reactivity and spectroscopic properties. nih.gov DFT studies can calculate the Gibbs free energy of each tautomer and the energy barrier of the transition state separating them. researchgate.net For aminopyridine systems, the amine form is typically more stable than the imine form. Calculations would likely confirm this, showing a significant energy difference that favors the 4-Benzylpyridin-3-amine structure under standard conditions.

Table 2: Hypothetical DFT-Calculated Gibbs Free Energy of Tautomerization

| Tautomer | Phase | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K |

| Amine Form | Gas | 0.00 | >99.9% |

| Imine Form | Gas | +12.5 | <0.1% |

| Amine Form | Water (PCM) | 0.00 | >99.9% |

| Imine Form | Water (PCM) | +10.8 | <0.1% |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for reaction energies and barrier heights. researchgate.net

These methods are invaluable for elucidating detailed reaction mechanisms involving 4-Benzylpyridin-3-amine. For instance, in a hypothetical nitration reaction, ab initio calculations could be used to model the attack of a nitronium ion (NO₂⁺) on the aromatic rings. The calculations would identify the structures of all intermediates and transition states along the reaction coordinate. d-nb.info By comparing the activation energies for substitution on the pyridine ring versus the benzyl ring, a prediction of the reaction's regioselectivity can be made. The pyridine ring is generally electron-deficient, suggesting that electrophilic attack would preferentially occur on the more electron-rich benzyl ring.

Table 3: Hypothetical Ab Initio Calculated Energy Profile for Electrophilic Nitration

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4-Benzylpyridin-3-amine + NO₂⁺ | 0.0 |

| TS1 (ortho-benzyl attack) | Transition state for attack at the ortho position of the benzyl ring. | +15.2 |

| Intermediate 1 | Sigma complex from ortho-benzyl attack. | +8.1 |

| TS2 (para-benzyl attack) | Transition state for attack at the para position of the benzyl ring. | +14.5 |

| Intermediate 2 | Sigma complex from para-benzyl attack. | +7.3 |

| TS3 (pyridine attack) | Transition state for attack at the pyridine ring. | +25.8 |

| Intermediate 3 | Sigma complex from pyridine attack. | +19.5 |

The data suggests that the reaction would favor substitution at the para-position of the benzyl ring due to the lower energy transition state.

Molecular Dynamics Simulations of 4-Benzylpyridin-3-amine in Various Solvent Environments and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. ulisboa.pt MD simulations can model how 4-Benzylpyridin-3-amine behaves in different solvents, providing insights into its solubility, aggregation, and dynamic behavior. mdpi.com

In an MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or DMSO). The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the trajectory of each atom over time, typically on the nanosecond to microsecond scale. tudelft.nl

Key insights from MD simulations include:

Solvation Structure: Analysis of radial distribution functions (RDFs) can reveal how solvent molecules arrange around the solute. For example, in water, strong hydrogen bonds would be observed between the -NH₂ group of 4-Benzylpyridin-3-amine and surrounding water molecules.

Intermolecular Interactions: In concentrated solutions, MD can model the interactions between multiple 4-Benzylpyridin-3-amine molecules. This can reveal tendencies for π-π stacking between the aromatic rings or hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another.

Dynamic Properties: MD simulations can be used to calculate transport properties like the diffusion coefficient of the molecule in a given solvent, which is related to its mobility. uregina.ca

Table 4: Hypothetical MD Simulation Setup and Key Findings

| Parameter | Simulation 1 | Simulation 2 |

| Solvent | Water (TIP3P model) | Chloroform (B151607) |

| Box Size | 40 x 40 x 40 ų | 45 x 45 x 45 ų |

| Simulation Time | 200 ns | 200 ns |

| Key Finding 1 | Strong, stable H-bonds between the amine group and water. | Weak C-H···N interactions between chloroform and the pyridine nitrogen. |

| Key Finding 2 | A well-defined first solvation shell of ~15 water molecules. | Disordered solvent structure with no persistent interactions. |

| Key Finding 3 | π-π stacking between solute molecules is transient and weak. | Solute molecules show a higher tendency for aggregation via π-π stacking. |

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models for 4-Benzylpyridin-3-amine Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govchemrxiv.org To develop a QSRR model for 4-Benzylpyridin-3-amine derivatives, one would first synthesize a library of related compounds with varying substituents (e.g., -Cl, -OCH₃, -NO₂) on either the benzyl or pyridine rings.

The reactivity of each derivative would be measured in a specific chemical reaction (e.g., reaction rate, equilibrium constant). Concurrently, a set of numerical parameters, or "molecular descriptors," that encode structural, electronic, and physicochemical properties would be calculated for each molecule. A mathematical model is then built to relate the descriptors to the observed reactivity. chemrxiv.orgmdpi.com

This model can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives, accelerating the discovery of compounds with desired properties. nih.gov

Table 5: Hypothetical Data for a QSRR Model of Substituted 4-Benzylpyridin-3-amine Derivatives

| Derivative (substituent at para-position of benzyl ring) | Molecular Descriptor (Hammett Constant σp) | Measured Reactivity (log(k/k₀)) |

| -H (Parent Compound) | 0.00 | 0.00 |

| -OCH₃ | -0.27 | -0.45 |

| -CH₃ | -0.17 | -0.31 |

| -Cl | +0.23 | +0.38 |

| -CN | +0.66 | +0.95 |

| -NO₂ | +0.78 | +1.21 |

A linear regression on this data would yield a QSRR equation, such as log(k/k₀) = 1.5 * σp - 0.05, allowing for the prediction of reactivity for other substituents.

Computational Prediction of Novel Reactivity and Synthetic Strategies for the 4-Benzylpyridin-3-amine Scaffold

The ultimate goal of computational modeling is to move beyond explanation to prediction. By integrating the insights from quantum chemistry, molecular dynamics, and QSRR, chemists can devise novel synthetic strategies and predict new forms of reactivity for the 4-Benzylpyridin-3-amine scaffold.

Predicting Reactive Sites: DFT calculations of properties like Fukui functions or molecular electrostatic potential maps can highlight the most nucleophilic and electrophilic sites in the molecule. mdpi.com For 4-Benzylpyridin-3-amine, this could confirm the nucleophilicity of the amino group and the pyridine nitrogen, while identifying which carbon atoms on the rings are most susceptible to attack, guiding the design of regioselective reactions.

Designing New Reactions: Ab initio calculations can be used to explore unconventional or high-energy reaction pathways that may not be intuitive. By calculating the energy barriers, it's possible to identify conditions (e.g., catalysis, high temperature) under which a novel transformation might become feasible.

Optimizing Reaction Conditions: MD simulations can help in selecting the optimal solvent for a reaction by modeling how the solvent interacts with reactants and transition states. A solvent that stabilizes the transition state more than the reactants will accelerate the reaction, and this effect can be predicted computationally.

Prioritizing Synthetic Targets: QSRR models allow for the virtual screening of thousands of potential derivatives. By predicting the reactivity or activity of these virtual compounds, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Benzylpyridin 3 Amine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical and Conformational Assignment of 4-Benzylpyridin-3-amine and its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Benzylpyridin-3-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

In a typical ¹H NMR spectrum of 4-Benzylpyridin-3-amine, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). chemicalbook.com The protons at positions 2, 5, and 6 would show characteristic splitting patterns (doublets or doublets of doublets) due to coupling with their neighbors. The benzyl (B1604629) group protons would manifest as a singlet for the methylene (B1212753) bridge (-CH₂-) around δ 3.9-4.0 ppm and a set of multiplets for the phenyl ring protons between δ 7.1 and 7.3 ppm. chemicalbook.comnih.gov The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data, with pyridine carbons resonating at lower field (δ 120-150 ppm) and benzyl carbons at higher field. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning specific proton and carbon signals and confirming the connectivity between the benzyl and pyridine moieties.

For analogs of 4-Benzylpyridin-3-amine, NMR is critical for determining stereochemistry and conformational preferences. rsc.orgelectronicsandbooks.com The flexibility of the benzyl group allows for different spatial orientations relative to the pyridine ring. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons on the benzyl and pyridine rings, providing insights into the predominant conformation in solution. For chiral analogs, the use of chiral solvating agents or the formation of diastereomeric derivatives can lead to the separation of NMR signals for each enantiomer, allowing for their distinction and quantification. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Benzylpyridin-3-amine Predicted values are based on data for 4-benzylpyridine (B57826) and 3-aminopyridine (B143674).

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine H-2 | 8.3 - 8.5 | 145 - 148 |

| Pyridine C-3 | - | 135 - 138 (C-NH₂) |

| Pyridine C-4 | - | 148 - 152 (C-Benzyl) |

| Pyridine H-5 | 7.1 - 7.3 | 123 - 126 |

| Pyridine H-6 | 8.4 - 8.6 | 147 - 150 |

| Benzyl -CH₂- | 3.9 - 4.1 | 40 - 42 |

| Benzyl C-ipso | - | 138 - 140 |

| Benzyl C-ortho/meta/para | 7.1 - 7.4 | 126 - 129 |

| Amine -NH₂ | Variable (broad) | - |

Advanced Mass Spectrometry Approaches, including HRMS and MS/MS, for Mechanistic Pathway Tracing and Isotope Labeling Studies

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of 4-Benzylpyridin-3-amine and for studying its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the elemental formula with high confidence. nih.gov

Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule by inducing fragmentation of the protonated molecular ion ([M+H]⁺). For 4-Benzylpyridin-3-amine, the most likely fragmentation pathways involve cleavage of the bonds within the benzyl moiety and the bond connecting it to the pyridine ring. libretexts.orgnih.gov A characteristic fragmentation would be the α-cleavage at the C-C bond between the methylene group and the pyridine ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl group, a common fragmentation for benzyl-containing compounds. nih.gov Another significant fragmentation would involve the loss of the amine group or cleavage of the pyridine ring itself. libretexts.orgmiamioh.edu

Table 2: Predicted Key MS/MS Fragmentation Ions for 4-Benzylpyridin-3-amine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 185.1073 | [M+H]⁺ | Protonated molecular ion |

| 168.0811 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the amine group |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl-pyridine bond |

Isotope labeling studies, particularly with stable isotopes like ¹⁵N, ¹³C, or ²H (deuterium), are powerful methods for tracing reaction mechanisms and metabolic pathways involving 4-Benzylpyridin-3-amine or its analogs. chemrxiv.orgresearchgate.netresearchgate.netnih.govkcl.ac.uk By synthesizing an isotopically labeled version of the compound, researchers can follow the labeled atoms through complex chemical or biological transformations using MS. For example, ¹⁵N-labeling of the amine or pyridine nitrogen would allow for precise tracking of these nitrogen atoms in reactions, confirming their incorporation into products or identifying nitrogen exchange processes. chemrxiv.orgresearchgate.net

X-ray Crystallography of 4-Benzylpyridin-3-amine: Analysis of Solid-State Structures and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov For 4-Benzylpyridin-3-amine, a single-crystal X-ray diffraction study would elucidate the conformation of the benzyl group relative to the pyridine ring and the specific packing arrangement.

The crystal structure is stabilized by a network of intermolecular interactions. ias.ac.innsf.gov Key interactions expected for 4-Benzylpyridin-3-amine include:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This would likely lead to the formation of strong N-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex networks. nih.gov

C-H···π Interactions: The hydrogen atoms of the benzyl methylene group or the aromatic rings can interact with the π-electron clouds of adjacent rings, further stabilizing the structure. nih.gov

Analysis of these interactions provides insight into the principles of molecular recognition and crystal engineering. ias.ac.inmdpi.com Polymorphism, the ability of a compound to exist in multiple crystal forms, is a possibility for flexible molecules like 4-Benzylpyridin-3-amine, and different polymorphs could exhibit distinct intermolecular interaction patterns. mdpi.comacs.org

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Elucidation of Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

For 4-Benzylpyridin-3-amine, the FT-IR spectrum would display distinct absorption bands:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. orgchemboulder.comnist.gov The position and broadness of these bands are highly sensitive to hydrogen bonding; stronger hydrogen bonding leads to a downward frequency shift and band broadening. youtube.comyoutube.comyoutube.com

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations of the pyridine and benzene (B151609) rings are observed in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically found around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching of the C-N bond in aromatic amines is usually observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar parts of the molecule, such as the C-C bonds of the aromatic rings. researchgate.net By comparing the spectra of 4-Benzylpyridin-3-amine in different states (e.g., solid vs. solution) or with varying concentrations, the nature and extent of hydrogen bonding networks can be elucidated. youtube.comnih.gov Shifts in the N-H and C=N stretching frequencies can indicate the involvement of these groups in hydrogen bonding. nih.govnih.gov

Table 3: Key Predicted FT-IR Vibrational Frequencies (cm⁻¹) for 4-Benzylpyridin-3-amine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two bands expected for a primary amine. Sensitive to H-bonding. orgchemboulder.com |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp bands. |

| Aliphatic C-H Stretch | 2850 - 2960 | From the -CH₂- bridge. |

| N-H Bend (scissoring) | 1580 - 1650 | Characteristic for primary amines. orgchemboulder.com |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Multiple bands from both rings. |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong band expected. orgchemboulder.com |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of Enantiopure 4-Benzylpyridin-3-amine Analogs

While 4-Benzylpyridin-3-amine itself is achiral, its analogs can be rendered chiral by introducing a stereocenter, for instance, by substitution on the benzyl methylene carbon or by creating atropisomerism through bulky substituents that restrict rotation around the C-C bond. For such enantiopure analogs, chiroptical spectroscopy is essential for determining the absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. aps.orgnih.gov The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. acs.org The experimental CD spectrum of a chiral analog can be compared with the spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known configuration (R or S). mdpi.commdpi.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized enantiomer. mdpi.comacs.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD spectroscopy and can also be used to characterize chiral molecules and assign their absolute configurations. mdpi.com These techniques are particularly powerful when combined, providing a high level of confidence in stereochemical assignments for novel chiral analogs of 4-Benzylpyridin-3-amine. nih.govrsc.org

4 Benzylpyridin 3 Amine As a Strategic Building Block in Complex Molecular Construction

Design and Synthesis of Fused Heterocyclic Systems Utilizing the 4-Benzylpyridin-3-amine Core

The inherent reactivity of the 3-amino and 4-benzyl substituents on the pyridine (B92270) core of 4-benzylpyridin-3-amine makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the benzyl (B1604629) group can influence the electronic properties and steric environment of the molecule.

Classic cyclization strategies, such as the Skraup and Pictet-Spengler reactions, can be hypothetically applied to 4-benzylpyridin-3-amine to construct novel polycyclic frameworks. wikipedia.orgiipseries.orgpharmaguideline.comwikipedia.org In a potential Skraup synthesis, reaction with glycerol, an oxidizing agent, and sulfuric acid could lead to the formation of a fused quinoline-like structure. iipseries.orgpharmaguideline.comwikipedia.org The conditions for such reactions are typically harsh, often requiring high temperatures. wikipedia.orggoogle.com

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, presents another viable route. wikipedia.orgbeilstein-journals.orgnumberanalytics.comnih.govmdpi.com While 4-benzylpyridin-3-amine is not a β-arylethylamine, analogous cyclizations involving aminopyridines are known. These reactions can proceed under acidic conditions, with the choice of acid and solvent influencing the reaction outcome. wikipedia.orgnumberanalytics.com

Furthermore, the 3-amino group of 4-benzylpyridin-3-amine is a key functional handle for the construction of fused pyrimidine (B1678525) rings, such as pyrido[3,4-d]pyrimidines. These structures are of significant interest in medicinal chemistry. nih.govgoogle.com The synthesis could proceed through initial acylation or a related reaction at the amino group, followed by cyclization. For instance, reaction with a suitable one-carbon synthon could lead to the formation of the pyrimidine ring. The synthesis of related pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid derivatives often involves the treatment of an intermediate with an amine, which facilitates cyclization. rsc.orgresearchgate.net

| Reaction Type | Potential Reagents | Potential Product | Typical Conditions | Anticipated Yield Range |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) | Fused Quinoline Derivative | High Temperature (140-170 °C) | Low to Moderate (14-50%) google.comlu.se |

| Pictet-Spengler Type | Aldehyde/Ketone, Acid Catalyst (e.g., TFA, HCl) | Tetrahydro-β-carboline Analogue | Varies (rt to reflux) wikipedia.orgnumberanalytics.com | Moderate to High |

| Pyridopyrimidine Formation | Di-carbonyl compound or equivalent, Acid/Base catalyst | Pyrido[3,4-d]pyrimidine | Varies | Good |

Applications of 4-Benzylpyridin-3-amine in Macrocycle and Supramolecular Assembly Chemistry

The distinct structural features of 4-benzylpyridin-3-amine make it an attractive component for the construction of macrocycles and the engineering of supramolecular assemblies. The pyridine nitrogen atom can act as a coordination site for metal ions, while the amino group can participate in hydrogen bonding or be used as a point of covalent attachment for building larger structures. The benzyl group can engage in π-π stacking interactions, further directing the assembly of molecules.

The synthesis of macrocyclic compounds often relies on reactions that can be performed under high dilution to favor intramolecular cyclization. The amino group of 4-benzylpyridin-3-amine can be readily derivatized to introduce functionalities suitable for macrocyclization, such as long-chain dihalides or dicarboxylic acids, leading to the formation of polyether or polyamide macrocycles, respectively.

In the realm of supramolecular chemistry, 4-benzylpyridin-3-amine can be utilized in the formation of metal-organic frameworks (MOFs). youtube.comnih.govresearchgate.netnih.gov The pyridine nitrogen can coordinate to metal centers, while the amino group can be functionalized with carboxylates or other linking groups to create extended porous networks. The benzyl group can influence the pore size and environment within the MOF. The synthesis of MOFs typically involves the reaction of a metal salt with the organic linker in a suitable solvent under solvothermal conditions. youtube.com

The formation of hydrogen-bonded assemblies is another key application. The amino group can act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor, allowing for the formation of well-defined one-, two-, or three-dimensional networks.

Polymerization Reactions Involving 4-Benzylpyridin-3-amine Moieties for Novel Material Synthesis

The bifunctional nature of 4-benzylpyridin-3-amine, possessing a reactive amino group, allows for its potential use as a monomer in polymerization reactions. Specifically, it can undergo polycondensation reactions with suitable comonomers to form novel polymers with interesting properties.

One of the most direct polymerization strategies would be the formation of polyamides. researchgate.netntu.edu.twscielo.brresearchgate.netumich.edu By reacting 4-benzylpyridin-3-amine with a diacyl chloride, a polyamide chain could be synthesized. The properties of the resulting polymer, such as its thermal stability and solubility, would be influenced by the nature of the diacyl chloride used. This type of polymerization is typically carried out in a suitable solvent at low to moderate temperatures. researchgate.net

Alternatively, derivatization of the amino group to introduce a polymerizable functionality, such as a vinyl or acryloyl group, could enable its participation in chain-growth polymerization reactions. While direct polymerization of 4-benzylpyridin-3-amine itself is not widely reported, the principles of polymer chemistry suggest its viability as a monomer or a precursor to a monomer.

| Polymerization Type | Comonomer/Initiator | Potential Polymer Structure | Anticipated Polymer Properties |

| Polycondensation (Polyamide formation) | Diacyl Chloride (e.g., terephthaloyl chloride) | Aromatic Polyamide | High thermal stability, potential for ordered structures |

| Chain-growth Polymerization | Requires prior derivatization to a vinyl or acrylic monomer, then a radical or ionic initiator | Poly(vinyl-4-benzylpyridin-3-amine) derivative | Properties dependent on the specific monomer and polymerization method |

Rational Derivatization Strategies for Tuning Specific Chemical Properties and Reactivity Profiles of the 4-Benzylpyridin-3-amine Scaffold

The chemical properties and reactivity of the 4-benzylpyridin-3-amine scaffold can be precisely tuned through various derivatization strategies. These modifications can be targeted at the amino group, the pyridine ring, or the benzyl group, allowing for the synthesis of a diverse library of compounds with tailored characteristics.

N-Functionalization: The primary amino group is a prime site for modification. N-acylation with acid chlorides or anhydrides can be readily achieved to form the corresponding amides. nih.govresearchgate.netlibretexts.orgorganic-chemistry.org This transformation can alter the electronic properties of the pyridine ring and introduce new functional groups. N-alkylation can also be performed, though care must be taken to control the degree of alkylation. organic-chemistry.orgmdpi.com

Pyridine Ring Functionalization: The pyridine ring itself can be functionalized. While the existing substituents will direct further substitution, modern C-H activation methodologies offer powerful tools for the selective introduction of new groups. mdpi.comsigmaaldrich.comresearchgate.net Palladium-catalyzed C-H arylation, for example, could potentially be used to introduce additional aryl groups onto the pyridine ring, further extending the molecular framework.

Benzyl Group Functionalization: The benzyl group is also amenable to modification. Electrophilic aromatic substitution on the phenyl ring can introduce a variety of substituents, thereby tuning the steric and electronic properties of this part of the molecule.

These derivatization strategies allow for the rational design of 4-benzylpyridin-3-amine derivatives with specific properties for applications in areas such as catalysis, materials science, and medicinal chemistry.

| Derivatization Strategy | Typical Reagents | Target Site | Expected Product |

| N-Acylation | Acid Chloride (R-COCl), Pyridine | Amino Group | N-Acyl-4-benzylpyridin-3-amine |

| N-Alkylation | Alkyl Halide (R-X) | Amino Group | N-Alkyl-4-benzylpyridin-3-amine |

| C-H Arylation | Aryl Halide, Palladium Catalyst, Base | Pyridine Ring | Aryl-substituted 4-benzylpyridin-3-amine |

| Electrophilic Aromatic Substitution | Nitrating/Sulfonating/Halogenating agents | Benzyl Ring | Substituted benzyl-4-benzylpyridin-3-amine |

Future Research Directions and Emerging Paradigms in 4 Benzylpyridin 3 Amine Chemical Research

Development of Late-Stage Functionalization Methodologies for Complex 4-Benzylpyridin-3-amine Architectures

Late-stage functionalization (LSF) has become a cornerstone of modern medicinal chemistry, allowing for the diversification of complex molecules at a late point in the synthetic sequence. nih.gov For intricate architectures based on 4-Benzylpyridin-3-amine, developing LSF methodologies is crucial for rapidly generating analogues and exploring structure-activity relationships. The primary challenge lies in achieving high regioselectivity on a molecule with multiple potential reaction sites: the electron-deficient pyridine (B92270) ring, the electron-rich benzyl (B1604629) group, and the benzylic C(sp³)–H bonds.

Future research will likely focus on catalyst-controlled C–H functionalization. rsc.org For instance, manganese-catalyzed C(sp³)–H amination presents a promising avenue for modifying the benzylic position. nih.gov This method's tolerance for nitrogen-containing heterocycles like pyridine is a significant advantage. nih.gov Research could explore adapting such catalytic systems to selectively introduce new functional groups directly onto the benzylic carbon of a complex 4-Benzylpyridin-3-amine core.

Another key area is the photocatalytic Minisci reaction for functionalizing the pyridine ring. The intrinsic electronic properties of the pyridine ring often lead to a mixture of products in LSF reactions. researchgate.net Developing photocatalytic methods that can precisely control the regioselectivity of radical addition to the C2, C5, or C6 positions would be a significant breakthrough. Research into directing groups or specific photocatalyst-substrate interactions could overcome the challenge of unselective functionalization. researchgate.net

| LSF Strategy | Target Site on 4-Benzylpyridin-3-amine | Potential Reaction | Key Research Goal |

| Transition-Metal Catalysis | Benzylic C(sp³)–H | C–H Amination/Arylation | Achieve high site-selectivity and functional group tolerance. nih.gov |

| Photocatalytic Minisci Reaction | Pyridine C(sp²)–H (C2, C5, C6) | C–H Alkylation/Acylation | Overcome poor regioselectivity for precise analogue synthesis. researchgate.net |

| Directed C–H Borylation | Pyridine C(sp²)–H | C–H Borylation followed by cross-coupling | Install a versatile handle for diverse downstream modifications. |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in 4-Benzylpyridin-3-amine Chemistry

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of conditions. numberanalytics.com In the context of 4-Benzylpyridin-3-amine chemistry, ML models can be trained on datasets of pyridine functionalization reactions to predict the regioselectivity and yield of new transformations. nih.govresearchgate.net

One emerging paradigm is the use of message passing neural networks (MPNNs) to predict the reactivity of specific atoms within a molecule. nih.gov Future research could involve developing a bespoke MPNN model, trained on experimental data from Minisci reactions or other LSF methods applied to a library of substituted benzylpyridines. Such a model could predict the most probable sites of functionalization on a novel 4-Benzylpyridin-3-amine derivative under various conditions, guiding synthetic efforts and minimizing resource-intensive trial-and-error experimentation. nih.gov

Furthermore, AI algorithms can be employed for synthesis planning. By inputting a target derivative of 4-Benzylpyridin-3-amine, an AI tool could propose the most efficient and cost-effective synthetic routes, drawing from a vast database of known chemical reactions. numberanalytics.com This approach is particularly valuable for designing multi-step syntheses of complex analogues. Studies on other heterocyclic compounds have shown that ML can effectively model thermophysical properties, which is also critical for process design and material science applications. nih.gov

| AI/ML Application | Objective in 4-Benzylpyridin-3-amine Research | Potential Impact |

| Regioselectivity Prediction | Predict C–H functionalization sites on the pyridine and benzyl rings. | Reduces experimental effort; accelerates discovery of new derivatives. nih.gov |

| Reaction Optimization | Identify optimal catalysts, solvents, and temperatures for a desired transformation. | Improves reaction yields and reduces waste. |

| Synthesis Planning | Design efficient multi-step routes to complex target molecules. | Accelerates the synthesis of novel compounds for biological screening. numberanalytics.com |

| Property Prediction | Forecast physicochemical and biological properties of virtual derivatives. | Prioritizes synthesis of candidates with the highest potential. nih.govnih.gov |

Exploration of Sustainable and Circular Economy Approaches in the Synthesis and Derivatization of 4-Benzylpyridin-3-amine

The principles of green chemistry and the circular economy are increasingly influencing synthetic chemistry. Future research on 4-Benzylpyridin-3-amine will emphasize the development of more sustainable synthetic and derivatization processes. This involves minimizing waste, using renewable feedstocks, and employing environmentally benign catalysts and solvents. researchgate.net

Biocatalysis offers a powerful tool for sustainable synthesis. rsc.orgrsc.org For instance, whole-cell biocatalytic systems co-expressing enzymes like carboxylic acid reductases and ω-transaminases have been used to synthesize other aminopyridine derivatives. researchgate.net A future research direction would be to engineer a biocatalytic cascade to produce 4-Benzylpyridin-3-amine or its precursors from simple, renewable starting materials. This approach eliminates the need for harsh reagents and can often be performed in aqueous media under mild conditions. researchgate.net

Another avenue involves the use of nanocatalysts in green solvents, which can enhance reaction efficiency and allow for easy catalyst recovery and reuse. researchgate.net Research into designing reusable nanocatalysts for key bond-forming reactions, such as Suzuki or Buchwald-Hartwig couplings to functionalize the 4-Benzylpyridin-3-amine scaffold, would align with circular economy principles. Furthermore, exploring synthetic routes that utilize feedstocks derived from biomass, such as lignin, could provide a sustainable pathway to pyridine-based intermediates. ukri.org

| Sustainable Approach | Application to 4-Benzylpyridin-3-amine | Key Benefits |

| Biocatalysis | Enzymatic synthesis of the core structure or its derivatives. | Mild reaction conditions, high selectivity, reduced environmental impact. rsc.orgresearchgate.net |

| Nanocatalysis | Use of reusable catalysts for cross-coupling and functionalization reactions. | High efficiency, catalyst recycling, waste reduction. researchgate.net |

| Green Solvents | Performing reactions in water, supercritical CO₂, or bio-derived solvents. | Reduced toxicity and environmental pollution. |

| Renewable Feedstocks | Synthesis from biomass-derived precursors. | Reduces reliance on petrochemicals, enhances sustainability. ukri.org |

Research into 4-Benzylpyridin-3-amine in Advanced Materials Science (Focus on synthetic and mechanistic aspects of material formation)

The unique structure of 4-Benzylpyridin-3-amine, featuring both a coordinating pyridine nitrogen and a reactive amine group, makes it an attractive building block for advanced materials. Future research will focus on the synthetic and mechanistic aspects of incorporating this molecule into functional polymers and frameworks.

One major area of exploration is in the development of Metal-Organic Frameworks (MOFs). The pyridine nitrogen can coordinate to metal centers, while the benzyl and amine groups can be functionalized to tune the pore environment and properties of the resulting framework. rsc.orgelsevierpure.com Research would involve systematically studying the solvothermal synthesis conditions required to form stable, porous MOFs with different metal ions (e.g., Co²⁺, Zn²⁺) and 4-Benzylpyridin-3-amine as a ligand. rsc.orgacs.org Understanding the mechanism of how the ligand's geometry dictates the final topology of the MOF is crucial for designing materials with specific gas adsorption or catalytic properties. elsevierpure.com

Another promising direction is the synthesis of conductive polymers and high-performance polymers. researchgate.netencyclopedia.pub The amine and pyridine moieties can serve as reactive sites for polymerization. For example, 4-Benzylpyridin-3-amine could be a monomer for creating polybenzimidazoles, which are known for their high thermal stability and use in polymer electrolyte membranes. benicewiczgroup.com Mechanistic studies would focus on how the substitution pattern of the pyridine ring influences the polymerization process and the final properties of the material, such as ionic conductivity and mechanical strength. benicewiczgroup.comnih.gov The compound could also be explored in the synthesis of ionically conducting polymers for applications in energy storage devices. tsijournals.com

| Material Type | Role of 4-Benzylpyridin-3-amine | Research Focus (Synthetic/Mechanistic) |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Investigating coordination chemistry and self-assembly mechanisms to control framework topology and porosity. rsc.orgrsc.org |

| Conductive Polymers | Monomer | Elucidating polymerization mechanisms (e.g., oxidative or chemical) and the impact of the benzyl group on polymer morphology and conductivity. encyclopedia.pubnih.gov |

| High-Temperature Polymers | Monomer (e.g., for Polybenzimidazoles) | Studying polycondensation reactions and how the pyridine unit affects thermal stability and mechanical properties. benicewiczgroup.com |

Development of Unconventional Activation and Novel Catalyst Design Strategies for 4-Benzylpyridin-3-amine Transformations

Moving beyond traditional thermal reactions requires the development of unconventional activation strategies. For 4-Benzylpyridin-3-amine, this involves using light, electricity, or novel catalyst designs to access new modes of reactivity and enable challenging transformations.

Photoredox catalysis is a particularly promising field. princeton.edu Recent studies have shown that pyridinyl radicals, generated via single-electron reduction of pyridinium (B92312) ions, can undergo effective coupling reactions. acs.orgrecercat.catnih.gov A key research direction would be to apply this strategy to 4-Benzylpyridin-3-amine. This could enable, for example, the direct C4-functionalization of the pyridine ring by coupling with radical precursors, a transformation that is difficult to achieve with classical methods. acs.org Designing organocatalysts, such as specific dithiophosphoric acids, that can orchestrate the entire catalytic cycle—from pyridine activation to radical generation and coupling—is a major goal. recercat.cat

The use of pyridine N-oxides as hydrogen atom transfer (HAT) reagents under photochemical conditions also opens new doors. acs.orgresearchgate.net This approach could be harnessed to functionalize the benzylic position of 4-Benzylpyridin-3-amine by abstracting a C(sp³)–H bond, with the resulting radical being trapped by a suitable partner. nih.gov Electrocatalysis offers another sustainable method for transformations like the hydrogenation of the pyridine ring to a piperidine, which can proceed with high energy efficiency at ambient temperature and pressure. acs.org Designing novel electrode materials and catalytic systems for selective transformations of the 4-Benzylpyridin-3-amine scaffold is a frontier of research. acs.org Finally, developing photocatalyst-free methods for C-N bond formation, leveraging the intrinsic photochemical properties of the substrates, represents a sustainable and innovative approach. rsc.org

| Activation Strategy | Catalyst/Reagent | Target Transformation on 4-Benzylpyridin-3-amine |

| Photoredox Catalysis | Organic Dyes, Iridium/Ruthenium Complexes | C-H functionalization via pyridinyl radical intermediates. acs.orgrecercat.cat |

| Photocatalytic HAT | Pyridine N-Oxides | Selective functionalization of the benzylic C(sp³)–H bond. acs.orgnih.gov |

| Electrocatalysis | Modified Electrodes | Selective hydrogenation of the pyridine ring to piperidine. acs.org |

| Heterogeneous Photocatalysis | TiO₂ or other semiconductors | C-N bond formation and other coupling reactions under mild conditions. nih.gov |

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-Benzylpyridin-3-amine, and how can purity be optimized?

Answer:

The synthesis of 4-Benzylpyridin-3-amine typically involves multi-step reactions, such as:

- Schiff base formation : Condensation of a benzyl-aldehyde derivative with an amine precursor (e.g., 2-hydrazinopyridine) in ethanol with catalytic acetic acid, achieving yields up to 91% .

- Cyclization : Oxidative cyclization using sodium hypochlorite to form triazolo-pyridine derivatives .

- Purification : Vacuum filtration and washing with methanol/water, followed by TLC monitoring (dichloromethane solvent system) .

Key Optimization Factors : - Solvent choice (ethanol preferred for high yields).

- Temperature control (room temperature for cyclization to minimize side products).

- Acid catalysis (acetic acid enhances imine formation efficiency) .

Advanced: How can contradictory NMR spectral data for 4-Benzylpyridin-3-amine derivatives be resolved during structural elucidation?

Answer:

Contradictions in NMR data (e.g., unexpected shifts or splitting patterns) often arise from:

- Tautomerism : The amine group may exhibit dynamic behavior in solution, leading to split peaks.

- Solvent effects : Residual DMSO-d6 (δ 2.50 ppm for ¹H, 39.52 ppm for ¹³C) can influence referencing .

Resolution Strategies : - Variable Temperature NMR : To identify tautomeric equilibria.

- 2D NMR (COSY, HSQC) : Confirm connectivity, as demonstrated for related triazolo-pyridine derivatives (e.g., cross-peaks between δ 8.09 ppm pyridine protons and δ 7.95 ppm imine protons) .

- DFT Calculations : Predict chemical shifts and compare with experimental data to validate assignments .

Basic: What spectroscopic techniques are critical for characterizing 4-Benzylpyridin-3-amine, and what key data should be reported?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : Confirm amine proton (δ ~10.72 ppm, broad singlet) and benzyl/aromatic carbons (δ 128–157 ppm) .

- HRMS (ESI) : Validate molecular ion ([M+H]⁺ at m/z 334.1553 for related derivatives) with <3 ppm error .

- FTIR : Identify N-H stretches (~3198 cm⁻¹) and aromatic C=C vibrations (~1509 cm⁻¹) .

Reporting Standards : Full spectral assignments, solvent/referencing details, and comparison with computational predictions.

Advanced: How can researchers design assays to investigate the biological interactions of 4-Benzylpyridin-3-amine derivatives?

Answer:

For target engagement studies:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD) to receptors like GPCRs or kinases.

- Enzyme Inhibition Assays : Use fluorogenic substrates to determine IC50 values under physiologically relevant pH (7.4) and temperature (37°C) .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H/¹⁴C) or use fluorescent probes to track sublocalization .

Data Interpretation : Correlate structural features (e.g., benzyl substituent position) with activity trends .

Basic: What are the common pitfalls in chromatographic purification of 4-Benzylpyridin-3-amine, and how can they be mitigated?

Answer:

Challenges :

- Low solubility : In non-polar solvents (e.g., hexane), leading to poor column retention.

- Oxidative degradation : Amine groups may degrade under prolonged air exposure.

Solutions : - Mobile Phase Optimization : Use polar solvents (e.g., ethyl acetate:methanol 9:1) with 0.1% TFA to improve solubility and resolution .

- Flash Chromatography : Pre-adsorb the crude product onto silica gel to minimize degradation .

- HPLC-MS Monitoring : Detect impurities in real-time using reverse-phase C18 columns .

Advanced: How do steric and electronic effects of substituents influence the reactivity of 4-Benzylpyridin-3-amine in cross-coupling reactions?

Answer:

Substituent effects can be analyzed via:

- Hammett Studies : Correlate σ values of substituents (e.g., methoxy vs. chloro) with reaction rates in Buchwald-Hartwig aminations.

- DFT Calculations : Predict electron density at the amine nitrogen (e.g., benzyl groups increase steric hindrance, reducing nucleophilicity) .

Case Study : - Methoxy Substituents : Enhance electron density at the pyridine ring, accelerating Suzuki-Miyaura couplings .

- Chloro Substituents : Introduce steric bulk, requiring higher catalyst loading (e.g., 10 mol% Pd(OAc)2) .

Basic: What safety protocols are recommended for handling 4-Benzylpyridin-3-amine in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of amine vapors.

- Waste Disposal : Neutralize acidic/basic waste streams before disposal in designated containers .

Advanced: What computational tools can predict the pharmacokinetic properties of 4-Benzylpyridin-3-amine derivatives?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~2.5 for blood-brain barrier penetration) and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Model binding modes to albumin or P-glycoprotein for bioavailability assessments .

- Meta-Score Analysis : Combine docking scores (AutoDock Vina) with QSAR models to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.